molecular formula C22H20N6O4S B2877163 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 1020502-53-7

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2877163
CAS No.: 1020502-53-7
M. Wt: 464.5
InChI Key: ODFBPTQFGPDHIP-UHFFFAOYSA-N
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Description

The compound 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a structurally complex acetamide derivative featuring:

  • A pyrazole core substituted at positions 3 (methylsulfanyl), 4 (3-phenyl-1,2,4-oxadiazole), and 5 (amino group).
  • An acetamide linker connecting the pyrazole to a 2H-1,3-benzodioxol-5-ylmethyl moiety.

For example, oxadiazoles are known for their role in enhancing binding affinity to enzymatic targets like 5-lipoxygenase-activating protein (FLAP) , while benzodioxole groups may influence metabolic stability and lipophilicity .

Properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-33-22-18(21-25-20(27-32-21)14-5-3-2-4-6-14)19(23)28(26-22)11-17(29)24-10-13-7-8-15-16(9-13)31-12-30-15/h2-9H,10-12,23H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFBPTQFGPDHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the oxadiazole ring and the benzo[d][1,3]dioxole moiety. Common reagents used in these reactions include hydrazine, thioethers, and various aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide :

Overview

This compound is a research chemical with potential applications in medicinal chemistry and pharmacology. Its structure includes a pyrazole ring, an oxadiazole moiety, and a benzodioxole group, suggesting it may have diverse biological activities. BenchChem indicates that it is intended for in vitro research and is not approved for use as a drug in humans or animals.

Basic Information :

  • Chemical Name : 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
  • Molecular Formula : C21H18N6O4S
  • Molecular Weight : 450.47 g/mol
  • Purity : Typically 95%

Potential Applications

Although specific applications for This compound are not detailed in the search results, the general applications of related compounds can be inferred.

  • Antitumor Activity : Pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines in in vitro studies. Structurally similar compounds have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines.
  • Antiviral Properties : Certain pyrazole derivatives possess antiviral properties, potentially inhibiting viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles.

The biological activity of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : The pyrazole and oxadiazole rings may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, altering signaling pathways critical for cellular functions.

Related Compounds

Other similar compounds with related structural features are:

  • F071-0214 : 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide
    • Molecular Formula: C20H17FN6O2S
  • F071-0245 : 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
    • Molecular Formula: C21H19ClN6O3S
  • 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
    • CAS Number: 1020502-51-5
  • 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
    • Molecular Weight: 500.96

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations and Pharmacological Implications

The table below highlights key structural differences between the target compound and analogs:

Compound Name/Identifier Oxadiazole Substituent Pyrazole Substituents Acetamide-Linked Group Reported Activity/Notes
Target Compound 3-Phenyl 3-(Methylsulfanyl), 5-Amino 2H-1,3-Benzodioxol-5-ylmethyl Hypothesized FLAP/anti-inflammatory activity (based on oxadiazole analogs)
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide 4-Methoxyphenyl 3-(Methylsulfanyl), 5-Amino 2-Chlorobenzyl Likely improved hydrophobic interactions due to chlorine
BI 665915 (Oxadiazole-Containing FLAP Inhibitor) Not specified N/A Dimethyl IC₅₀ < 10 nM (FLAP binding), optimized DMPK profile
2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(3-Chloro-4-Methylphenyl)Acetamide N/A Thiadiazole core 3-Chloro-4-Methylphenyl Structural emphasis on sulfur-rich motifs for redox modulation

Key Observations:

  • Oxadiazole Substitution: The target’s 3-phenyl group on oxadiazole contrasts with the 4-methoxyphenyl in .
  • Benzodioxole vs. Chlorobenzyl : The target’s benzodioxole may confer metabolic stability but risks CYP-mediated oxidation of the methylenedioxy group. In contrast, the 2-chlorobenzyl in offers steric bulk and hydrophobic anchoring .
  • Methylsulfanyl Group : Present in both the target and , this group likely enhances solubility via sulfur’s polarizability while resisting oxidation compared to sulfonyl or sulfonic acid derivatives .
Pharmacokinetics
  • This contrasts with BI 665915, which was optimized for low clearance and minimal CYP liability .
  • Methylsulfanyl Stability : Unlike thioether-containing analogs (e.g., ), the methylsulfanyl group is less prone to metabolic oxidation, favoring longer half-life .

Therapeutic Potential and SAR Trends

  • Anti-Inflammatory Activity : The oxadiazole-pyrazole scaffold in the target aligns with FLAP inhibitors like BI 665915 , where oxadiazole substitution directly correlates with IC₅₀ values . The phenyl group may favor hydrophobic binding, whereas methoxy in could enhance hydrogen bonding.
  • Anti-Exudative Applications : Acetamides with heterocyclic cores (e.g., triazoles in ) show dose-dependent anti-exudative effects. The target’s benzodioxole may modulate this activity via prostaglandin pathway interactions .

Biological Activity

The compound 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring, an oxadiazole moiety, and a benzodioxole segment, which contribute to its diverse biological activities.

Molecular Formula: C21H18N6O4S
Molecular Weight: 450.47 g/mol
CAS Number: 1020502-53-7

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity
    • The structure of the compound suggests potential anticancer properties due to the presence of the oxadiazole and pyrazole rings. These heterocycles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In particular, derivatives containing oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties
    • Compounds similar in structure have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in related compounds has been linked to enhanced antimicrobial efficacy . The specific interactions of this compound with bacterial cell walls or metabolic pathways remain an area for further exploration.
  • Antioxidant Activity
    • The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its core structure:

Substituent Effect on Activity
Electron-donating groups (e.g., -OCH₃)Enhanced anticancer and antioxidant activity
Electron-withdrawing groups (e.g., -Cl)Increased antimicrobial activity against bacterial strains

Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole compounds were evaluated for their anticancer properties. The results indicated that compounds with similar structures to the target compound showed significant inhibition of cell proliferation in breast and colon cancer cell lines .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of oxadiazole-containing compounds. The study revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the oxadiazole moiety could enhance antimicrobial efficacy .

The exact mechanism by which 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-y)methyl]acetamide exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in signaling pathways related to inflammation or cellular growth.

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